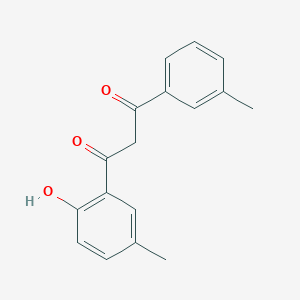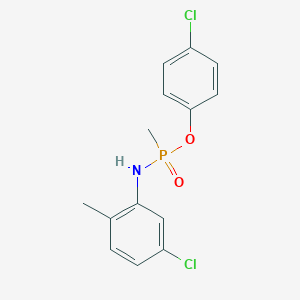![molecular formula C16H15FN2O3S B5846989 N-{[(2-fluorophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide](/img/structure/B5846989.png)
N-{[(2-fluorophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2-fluorophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide, also known as 'FNAT', is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has the potential to be a valuable addition to current cancer therapies.
作用机制
FNAT works by inhibiting the activity of a protein called tubulin, which is involved in cell division. By inhibiting tubulin, FNAT prevents cancer cells from dividing and growing. This mechanism of action makes FNAT a promising candidate for use in cancer treatment.
Biochemical and Physiological Effects:
FNAT has been shown to have a low toxicity profile in preclinical studies. It has been found to have a half-life of approximately 2 hours in mice, indicating that it is rapidly metabolized and eliminated from the body. FNAT has also been shown to have good oral bioavailability, meaning that it can be administered orally and still be effective.
实验室实验的优点和局限性
One advantage of using FNAT in lab experiments is that it has been extensively studied and has shown promising results in preclinical studies. However, one limitation is that it may not be effective in all types of cancer, and further studies are needed to determine its efficacy in different cancer types.
未来方向
There are several potential future directions for research on FNAT. One direction is to study its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another direction is to investigate its potential use in treating other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration of FNAT for maximum efficacy.
合成方法
FNAT can be synthesized through a multi-step process involving the reaction of 2-fluoroaniline with carbon disulfide and subsequent reaction with 3,5-dimethoxybenzoyl chloride. The resulting product is then purified through recrystallization to obtain pure FNAT.
科学研究应用
FNAT has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. FNAT has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
N-[(2-fluorophenyl)carbamothioyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c1-21-11-7-10(8-12(9-11)22-2)15(20)19-16(23)18-14-6-4-3-5-13(14)17/h3-9H,1-2H3,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEFQVXGDHHMDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5846932.png)

![3-[(4-benzyl-1-piperidinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5846944.png)
![2-[(4-chlorophenyl)thio]-N-(2-ethyl-2H-tetrazol-5-yl)acetamide](/img/structure/B5846953.png)
![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5846954.png)
![4-[(4-chloro-2-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5846957.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B5846967.png)
![N-cyclopentyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5846990.png)

![2-(5-amino-1H-tetrazol-1-yl)-N'-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}acetohydrazide](/img/structure/B5847002.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5847006.png)
methyl]benzenesulfonamide](/img/structure/B5847013.png)